

# Application Notes and Protocols: In Vitro Efficacy Testing of SYN-UP®

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## Compound of Interest

Compound Name: SYN-UP

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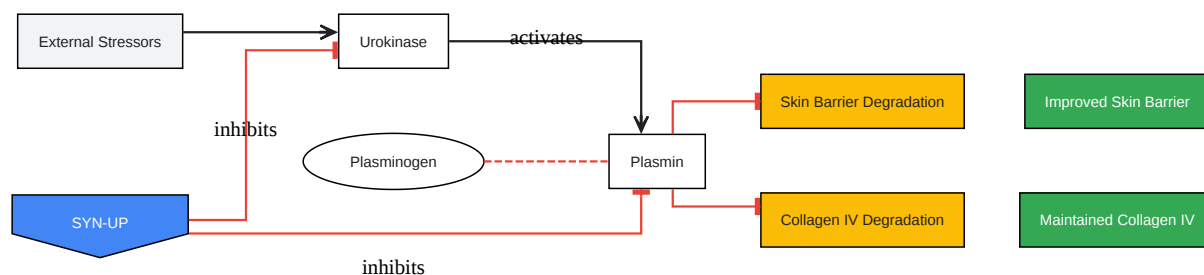
## Introduction

**SYN-UP®**, a patented synthetic dipeptide derivative developed by DSM-Firmenich, is a cosmetic ingredient designed to improve skin resilience and appearance.[1] Its primary mechanism of action involves the inhibition of key enzymes in the skin's extracellular matrix, plasmin and urokinase, which are involved in processes that can lead to skin barrier dysfunction and collagen degradation.[1] Overactivity of these enzymes, often triggered by external stressors like UV radiation and pollution, can result in increased skin sensitivity, redness, and a loss of firmness.[1]

This document provides detailed protocols for a panel of in vitro assays to substantiate the efficacy of **SYN-UP®** for cosmetic applications. The described methods will enable researchers to assess its inhibitory effects on plasmin and urokinase, its capacity to enhance skin barrier function, and its potential to promote collagen synthesis.

## Mechanism of Action: SYN-UP® Signaling Pathway

**SYN-UP®** is designed to competitively inhibit the enzymatic activity of plasmin and urokinase. By blocking these proteases, **SYN-UP®** helps to prevent the degradation of essential skin proteins, thereby strengthening the skin barrier and maintaining skin integrity.[1][2]

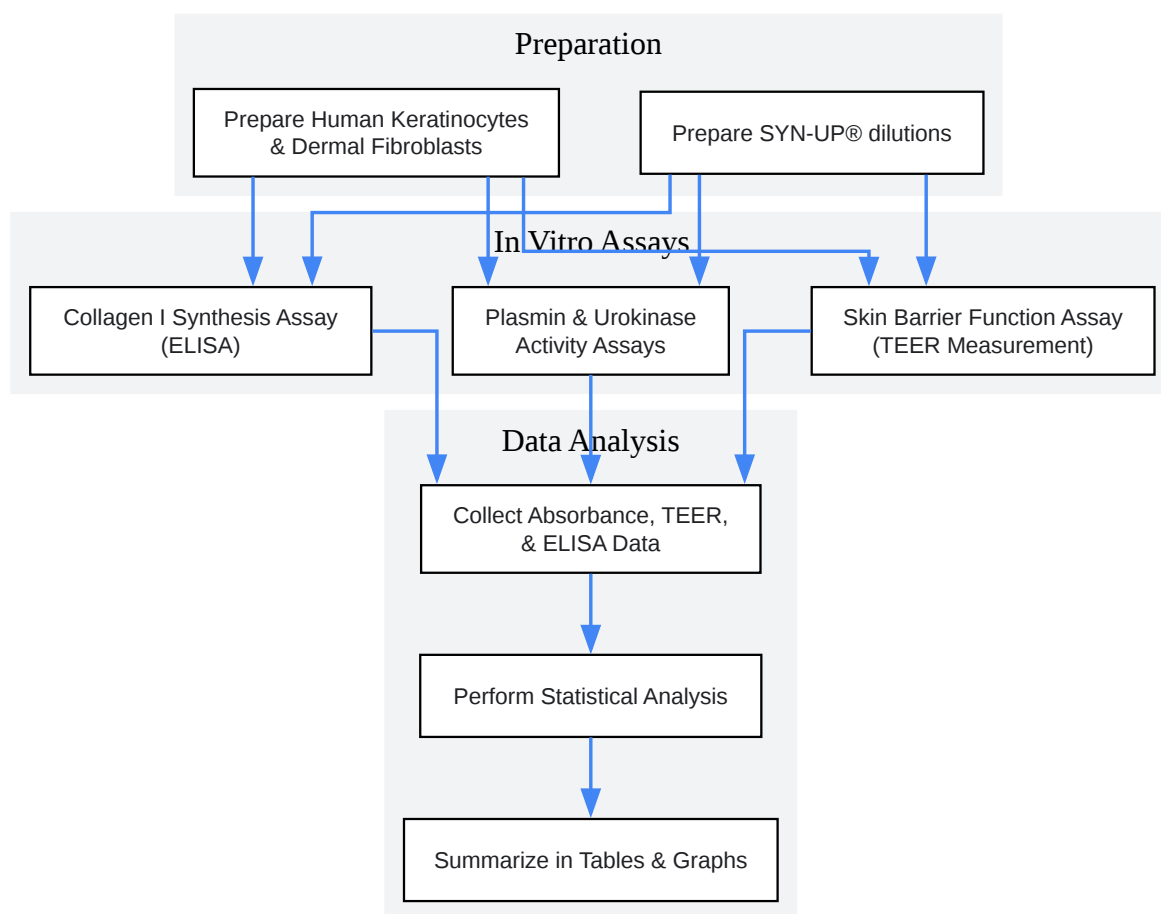


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Caption: **SYN-UP®** signaling pathway in skin.

## Experimental Workflow for In Vitro Efficacy Testing

The following diagram outlines the general workflow for assessing the in vitro efficacy of **SYN-UP®**.



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Caption: General experimental workflow.

## Experimental Protocols

### Plasmin and Urokinase Activity Assays (Chromogenic)

This protocol details the in vitro assessment of **SYN-UP®**'s inhibitory effect on plasmin and urokinase activity using a chromogenic substrate.

Materials:

- Human plasmin and urokinase enzymes

- Chromogenic substrates (e.g., S-2444 for urokinase, a specific substrate for plasmin)[3][4]
- Tris-HCl buffer (pH 8.8)[3][4]
- **SYN-UP®** stock solution
- 96-well microplate
- Microplate reader

Protocol:

- Prepare a series of dilutions of **SYN-UP®** in Tris-HCl buffer.
- In a 96-well plate, add 20 µL of each **SYN-UP®** dilution or buffer (for control) to respective wells.
- Add 20 µL of plasmin or urokinase solution to each well and incubate for 10 minutes at 37°C.
- To initiate the reaction, add 20 µL of the corresponding chromogenic substrate to each well.  
[3]
- Immediately measure the absorbance at 405 nm at multiple time points (kinetic assay) or after a fixed incubation time (e.g., 15 minutes) at 37°C.[5]
- The enzyme activity is proportional to the rate of change in absorbance. Calculate the percentage of inhibition for each **SYN-UP®** concentration relative to the control.

## Skin Barrier Function Assay in Human Epidermal Equivalents (HEEs)

This protocol evaluates the effect of **SYN-UP®** on the integrity of the skin barrier using an in vitro 3D human epidermal equivalent (HEE) model.[6]

Materials:

- Commercially available HEEs (e.g., EpiDerm™)

- Keratinocyte growth medium
- **SYN-UP®** stock solution
- Phosphate-buffered saline (PBS)
- EVOM™ (Epithelial Volt-Ohm Meter) with STX2 electrode
- 6-well plates

#### Protocol:

- Culture the HEEs at the air-liquid interface according to the manufacturer's instructions.
- Prepare different concentrations of **SYN-UP®** in the keratinocyte growth medium.
- Apply the **SYN-UP®** solutions topically to the HEEs or add to the basal medium.
- As a negative control, use a vehicle control. As a positive control for barrier disruption, a mild surfactant like sodium dodecyl sulfate (SDS) can be used.
- Measure the Transepithelial Electrical Resistance (TEER) at baseline (before treatment) and at various time points (e.g., 24, 48, 72 hours) post-treatment.[6]
- To measure TEER, add pre-warmed PBS to the apical and basal compartments of the culture insert and measure the resistance using the EVOM™.
- An increase in TEER indicates an improvement in skin barrier function.

## Collagen I Synthesis Assay in Human Dermal Fibroblasts

This protocol assesses the effect of **SYN-UP®** on the production of Collagen Type I in primary human dermal fibroblasts.

#### Materials:

- Primary human dermal fibroblasts (HDFs)

- Fibroblast growth medium (e.g., DMEM with 10% FBS)
- **SYN-UP®** stock solution
- Human Collagen I ELISA kit
- 96-well cell culture plates
- Cell lysis buffer

#### Protocol:

- Seed HDFs in 96-well plates and allow them to adhere and grow to 80-90% confluency.
- Starve the cells in a serum-free medium for 24 hours to synchronize them.
- Treat the cells with various concentrations of **SYN-UP®** in a low-serum medium for 48-72 hours. Include a vehicle control and a positive control (e.g., Ascorbic Acid).<sup>[7]</sup>
- Collect the cell culture supernatant, which contains the secreted pro-collagen I.
- Quantify the amount of pro-collagen I in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
- The results will indicate whether **SYN-UP®** stimulates collagen synthesis in dermal fibroblasts.

## Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from the described assays.

Table 1: Inhibition of Plasmin and Urokinase Activity by **SYN-UP®**

| SYN-UP® Conc. (μM) | Plasmin Inhibition (%) | Urokinase Inhibition (%) |
|--------------------|------------------------|--------------------------|
| 0 (Control)        | 0                      | 0                        |
| 1                  | 15.2 ± 2.1             | 12.8 ± 1.9               |
| 10                 | 45.8 ± 3.5             | 40.5 ± 3.2               |
| 50                 | 85.3 ± 4.2             | 80.1 ± 3.9               |
| 100                | 95.1 ± 2.8             | 92.6 ± 2.5               |

Table 2: Effect of **SYN-UP®** on Transepithelial Electrical Resistance (TEER) in HEEs

| Treatment                                | TEER (Ω·cm²) at 48h | Change from Baseline (%) |
|--|---------------------|--------------------------|
| Vehicle Control                          | 350 ± 25            | 0                        |
| SYN-UP® (0.1%)                           | 425 ± 30            | +21.4                    |
| SYN-UP® (0.5%)                           | 510 ± 35            | +45.7                    |
| SDS (0.1%)                               | 150 ± 20            | -57.1                    |
| p < 0.05, **p < 0.01 vs. Vehicle Control |                     |                          |

Table 3: Effect of **SYN-UP®** on Collagen I Production in Human Dermal Fibroblasts

| Treatment                                | Collagen I Conc. (ng/mL) | Fold Change vs. Control |
|--|--------------------------|-------------------------|
| Vehicle Control                          | 120 ± 15                 | 1.0                     |
| SYN-UP® (10 μM)                          | 155 ± 20                 | 1.29                    |
| SYN-UP® (50 μM)                          | 210 ± 25                 | 1.75                    |
| Ascorbic Acid (50 μg/mL)                 | 250 ± 30**               | 2.08                    |
| p < 0.05, **p < 0.01 vs. Vehicle Control |                          |                         |

## Conclusion

The protocols outlined in this document provide a robust framework for the in vitro evaluation of SYN-UP®'s efficacy in the context of cosmetic science. By quantifying its inhibitory effects on key proteases, its ability to enhance skin barrier function, and its potential to stimulate collagen synthesis, researchers can generate the necessary data to support product development and marketing claims for this innovative skincare ingredient. These assays are essential tools for professionals in the cosmetic and dermatological research fields.

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